molecular formula C13H11N3S B2472638 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine CAS No. 161952-26-7

1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Cat. No. B2472638
Key on ui cas rn: 161952-26-7
M. Wt: 241.31
InChI Key: BZGSXFFNBNQVJN-UHFFFAOYSA-N
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Patent
US08188113B2

Procedure details

Phenyl hydrazine and 3-oxo-3-(thiophen-2-yl)propanenitrile were combined according to literature procedures to yield 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine. See WO 2006/071940.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=[C:10]([C:14]1[S:15][CH:16]=[CH:17][CH:18]=1)[CH2:11][C:12]#[N:13]>>[C:1]1([N:7]2[C:12]([NH2:13])=[CH:11][C:10]([C:14]3[S:15][CH:16]=[CH:17][CH:18]=3)=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC#N)C=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(C=C1N)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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